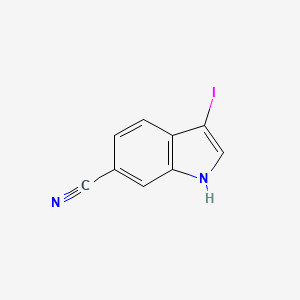

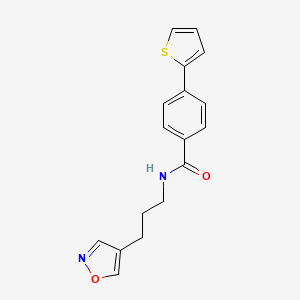

3-iodo-1H-indole-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

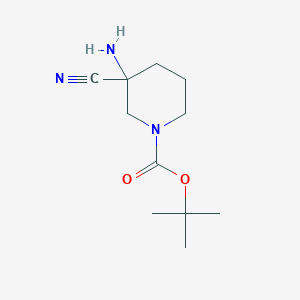

3-iodo-1H-indole-6-carbonitrile is a chemical compound with the CAS Number: 1696315-42-0 and a molecular weight of 268.06 .

Synthesis Analysis

The synthesis of indole derivatives, such as this compound, often involves cross-coupling reactions . For instance, the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 is studied using cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.06 . It is typically stored at temperatures between 0-8°C .科学的研究の応用

Synthesis of Highly Functionalized Indole Derivatives

The preparation of polysubstituted indole-2-carbonitriles via cross-coupling reactions demonstrates the utility of indole derivatives with iodine at position 3. Such compounds, including 3-iodo-1H-indole-6-carbonitrile, serve as key intermediates in the synthesis of di-, tri-, and tetra-substituted indole-2-carbonitriles. These reactions, including the Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings, are crucial for developing novel compounds with potential for various applications, including medicinal chemistry (Hrizi et al., 2021).

Novel Synthetic Approaches to Indole Alkaloids

The intramolecular dearomative oxidative coupling of indoles, utilizing iodine-mediated reactions, is a key strategy for the total synthesis of indoline alkaloids. This methodology provides a unified approach for constructing complex natural products containing indoline scaffolds, which are challenging due to their C3 all-carbon quaternary stereocenters surrounded by a complicated polycyclic ring system. These synthetic strategies are fundamental for accessing biologically active natural products and for the development of novel pharmaceuticals (Zi, Zuo, & Ma, 2015).

Regio-Selective Synthesis of Benzo[a]Carbazoles

A Rh(iii)-catalyzed cascade reaction offers a novel synthetic route toward benzo[a]carbazoles or 6-amino benzo[a]carbazoles, showcasing the versatility of indole derivatives in the construction of complex heterocyclic compounds. This method emphasizes the use of the NH unit of indole as a directing group for intramolecular C(sp2)-H bond functionalization, highlighting the strategic importance of this compound derivatives in synthetic organic chemistry (Li, Zhang, Zhang, & Fan, 2017).

Copper-Mediated C2-Cyanation of Indoles

The copper-mediated C2-cyanation of indoles using acetonitrile as the cyanide source is a novel approach that utilizes 3-iodo-1H-indole derivatives for the selective introduction of the cyano group at the C2 position. This method highlights the role of this compound in developing new synthetic routes for indole-2-carbonitrile, which are valuable intermediates for pharmaceutical synthesis and chemical biology studies (Pan et al., 2013).

Safety and Hazards

The safety information for 3-iodo-1H-indole-6-carbonitrile includes several hazard statements: H302, H315, and H319 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

作用機序

Target of Action

3-Iodo-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that is a key building block in many drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives .

Mode of Action

For example, some indole derivatives have been found to inhibit certain enzymes at subnanomolar concentrations . The reactivity of indole derivatives with iodine at position 3 has also been studied using cross-coupling reactions .

Biochemical Pathways

Indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been found to exhibit inhibitory activity against certain viruses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the storage temperature can affect the stability of the compound .

特性

IUPAC Name |

3-iodo-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMWRYCNOUKJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2757782.png)

![4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B2757784.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2757788.png)

![2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757797.png)

![N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2757798.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2757805.png)